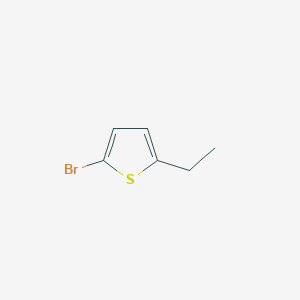

2-Bromo-5-ethylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRYQZIGBWDHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627869 | |

| Record name | 2-Bromo-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62323-44-8 | |

| Record name | 2-Bromo-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-ethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-ethylthiophene for Advanced Research and Development

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of 2-bromo-5-ethylthiophene (CAS No. 62323-44-8). We will explore its fundamental properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block in organic synthesis. This document is intended to serve as a practical resource, offering insights into experimental design and execution.

Core Identification and Physicochemical Properties

This compound is a substituted thiophene derivative that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules. Its unique structural features, namely the reactive bromine atom and the ethyl group on the thiophene ring, make it a valuable synthon in the development of novel pharmaceuticals and organic electronic materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62323-44-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇BrS | [1][2] |

| Molecular Weight | 191.09 g/mol | [2][3] |

| Appearance | Not specified (likely a liquid) | Inferred |

| Boiling Point | Not specified; (65 °C / 15 mmHg for 2-bromo-5-methylthiophene) | |

| Density | Not specified; (1.552 g/mL at 25 °C for 2-bromo-5-methylthiophene) | |

| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and dioxane. | Inferred |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-ethylthiophene. This reaction is a standard transformation in heterocyclic chemistry and can be accomplished using various brominating agents.

Caption: General reaction scheme for the synthesis of this compound.

Recommended Experimental Protocol

This protocol is based on established methods for the bromination of substituted thiophenes.[6][7]

Materials:

-

2-Ethylthiophene

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (or Chloroform)

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylthiophene (1.0 eq) in glacial acetic acid.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, eluting with hexane, to afford the pure product.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 2-position of the thiophene ring is the primary site of reactivity, making this compound an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Caption: Reactivity and applications of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[8] this compound readily participates in Suzuki couplings with a wide range of arylboronic acids to yield 2-aryl-5-ethylthiophenes.

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos)

-

Base: K₂CO₃, K₃PO₄, Cs₂CO₃

-

Solvent: Toluene, Dioxane, DMF, often with an aqueous component

-

Temperature: 80-110 °C

Stille Cross-Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, also catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups.[9][10]

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃)

-

Solvent: Toluene, THF, DMF

-

Temperature: 90-110 °C

Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy (Predicted)

-

Thiophene Protons: Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at the 3-position will likely appear at a lower chemical shift than the proton at the 4-position. The coupling constant between these two protons (J) is expected to be in the range of 3-5 Hz.

-

Ethyl Group Protons: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) are expected in the aliphatic region (δ 1.0-3.0 ppm).

4.2. ¹³C NMR Spectroscopy (Predicted)

-

Thiophene Carbons: Four signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C2) will be significantly shielded, while the carbon attached to the ethyl group (C5) will also show a distinct chemical shift. The other two thiophene carbons (C3 and C4) will appear at intermediate shifts.

-

Ethyl Group Carbons: Two signals are expected in the aliphatic region (δ 10-30 ppm) for the methylene and methyl carbons.

4.3. Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (aromatic): Weak bands around 3100 cm⁻¹.

-

C-H stretching (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=C stretching (thiophene ring): Bands around 1400-1500 cm⁻¹.

-

C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

4.4. Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak: A prominent molecular ion peak [M]⁺ is expected at m/z 190 and 192 with a characteristic 1:1 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group ([M-29]⁺) and the bromine atom ([M-79/81]⁺).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated organic compounds. Based on data for similar compounds like 2-bromothiophene and other brominated thiophenes, the following hazards should be considered:[11][12][13][14]

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Physical Hazards: May be a combustible liquid.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a fume hood.

Handling and Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and predictable reactivity in key cross-coupling reactions make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies. As with any chemical, a thorough risk assessment should be conducted before use, and all handling should be performed by trained personnel in a suitable laboratory setting.

References

[1] Aaron Chemicals. (n.d.). 62323-44-8 | MFCD12033305 | this compound. Retrieved from [Link]

[12] Angene Chemical. (2025, March 22). Safety Data Sheet: 2-(1-Bromo-ethyl)-thiophene. Retrieved from [Link]

[15] MDPI. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

[8] PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

[5] Boroncore. (n.d.). 62323-44-8 | this compound. Retrieved from [Link]

[7] SpringerLink. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]

[16] The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]

[17] Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

[18] PubChem. (n.d.). 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene. Retrieved from [Link]

[19] J-Stage. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

[20] PubChem. (n.d.). This compound. Retrieved from [Link]

[21] PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]

[9] OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

[10] Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]

Sources

- 1. 62323-44-8 | MFCD12033305 | this compound [aaronchem.com]

- 2. anaxlab.com [anaxlab.com]

- 3. 62323-44-8 | CAS DataBase [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 62323-44-8 | this compound | Boroncore [boroncore.com]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. 1,2-Bis(5-bromothiophen-2-yl)ethane | C10H8Br2S2 | CID 20981060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 20. This compound | C6H7BrS | CID 22729112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and spectroscopic properties of 2-Bromo-5-ethylthiophene (CAS No: 62323-44-8), a heterocyclic organic compound of increasing interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of thiophene-based molecules.

Core Molecular and Physical Characteristics

This compound is a substituted thiophene ring system where a bromine atom and an ethyl group are attached at the 2 and 5 positions, respectively. This substitution pattern imparts specific physicochemical properties that are crucial for its reactivity and potential applications.

Structural and General Properties

A clear understanding of the fundamental physical properties is the cornerstone of effective laboratory practice and process development. The key physical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 62323-44-8 | [1] |

| Molecular Formula | C₆H₇BrS | [1] |

| Molecular Weight | 191.09 g/mol | [2] |

| Boiling Point | 78.5 °C at 11 Torr | [1] |

| Density | 1.493 g/cm³ | [1] |

| Appearance | Not explicitly stated; analogous compounds are often colorless to pale yellow liquids. | |

| Melting Point | Data not readily available. | |

| Solubility | Data not readily available; expected to be soluble in common organic solvents. | |

| Refractive Index | Data not readily available. |

Note: The absence of readily available experimental data for melting point, solubility, and refractive index highlights an area for further experimental characterization.

Rationale for Experimental Determination of Physical Properties

The precise determination of physical constants such as boiling point, density, and refractive index is not merely a data-collection exercise. These parameters are critical for:

-

Purity Assessment: A sharp boiling point range is a strong indicator of a pure compound.

-

Reaction Monitoring: Changes in refractive index can be used to monitor the progress of a reaction.

-

Process Scale-up: Density is a critical parameter for mass-to-volume conversions in larger-scale syntheses.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of a molecule and offers insights into its electronic and structural environment. While experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on analogous compounds and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

2.1.1. Expected ¹H NMR Spectral Features

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the thiophene ring and the protons of the ethyl group.

-

Thiophene Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), showing coupling to each other.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons (δ ~2.8 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (δ ~1.3 ppm) coupled to the methylene protons.

2.1.2. Expected ¹³C NMR Spectral Features

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

-

Thiophene Carbons: Four distinct signals are expected for the four carbons of the thiophene ring. The carbon bearing the bromine atom will be significantly shifted downfield.

-

Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons.

2.1.3. Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition Parameters:

-

Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

-

C-H stretching (aromatic): Around 3100 cm⁻¹

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

-

C=C stretching (thiophene ring): Around 1400-1500 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

2.2.1. Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

2.3.1. Expected Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may occur, leading to peaks corresponding to the loss of the ethyl group or the bromine atom.

2.3.2. Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An ion detector records the abundance of each ion.

Safety and Handling

GHS Hazard Information

Based on available supplier information, this compound is classified with the following hazards[1]:

-

Hazard Statements:

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Handling Practices

Given the hazard profile, the following handling procedures are recommended:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a consolidated overview of its known physical properties and outlined the expected spectroscopic characteristics and the methodologies for their determination. The lack of extensive publicly available experimental data underscores the opportunity for further research to fully characterize this compound, which will undoubtedly facilitate its broader application in drug discovery and materials science.

References

-

PubChem. (n.d.). 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

-

Amazon S3. (n.d.). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Retrieved from [Link]

-

NIST. (n.d.). 2-Acetyl-5-bromothiophene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]

-

Chemexper. (2025, May 20). 2-allyl-5-bromothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

NIST. (n.d.). Thiophene. Retrieved from [Link]

-

National Library of Medicine. (2014, June 5). Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Experimental and Theoretical Study of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-ethylphenol. Retrieved from [Link]

Sources

2-Bromo-5-ethylthiophene safety data sheet (SDS) information

An In-depth Technical Guide on the Safe Handling of 2-Bromo-5-ethylthiophene

This guide provides comprehensive safety data and handling protocols for this compound, a crucial building block in the synthesis of advanced materials and pharmaceutical compounds. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 62323-44-8, is a substituted thiophene derivative.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrS | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 62323-44-8 | [1] |

| Combustibility | Combustible liquid | [2] |

Further detailed physicochemical properties such as boiling point, density, and refractive index are often determined by the supplier and can be found on specific certificates of analysis.

Hazard Identification and GHS Classification

The primary known hazards associated with this compound are its combustibility, acute oral toxicity, and potential for skin irritation.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Flammable liquids | H227: Combustible liquid | Warning | No Pictogram |

| Acute toxicity, oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

This classification is based on available data and may be supplemented by data from structurally similar compounds.

The following diagram illustrates the logical flow of hazard identification, leading to the necessary precautionary measures.

Caption: GHS Hazard Identification Pathway for this compound.

First-Aid Measures: A Self-Validating Emergency Protocol

In the event of exposure, immediate and appropriate first-aid is critical. These protocols are designed to mitigate harm while awaiting professional medical attention.

General Advice: In all cases of exposure, it is imperative to show the safety data sheet to the attending medical professional.[3]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Fire-Fighting Measures

As a combustible liquid, this compound requires specific fire-fighting strategies.[2]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][8] A water mist may be used to cool closed containers.[7]

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed. These can include carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen halides.[3][4] Containers may explode when heated.[3][7]

-

Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[3][4]

Accidental Release Measures

A systematic approach is necessary to contain and clean up spills of this compound, protecting both personnel and the environment.

-

Personal Precautions:

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or the soil.[3]

-

Methods for Containment and Cleaning Up:

Handling and Storage: Proactive Safety

The causality behind proper handling and storage procedures is to prevent the formation of hazardous conditions.

-

Safe Handling Protocol:

-

Storage Conditions:

The following workflow diagram outlines the decision-making process for safe handling.

Caption: Decision workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Engineering controls are the first line of defense, followed by personal protective equipment (PPE).

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be in close proximity to the workstation.[3][4]

-

Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] | Prevents accidental splashes from contacting the eyes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure.[3][9] | Mitigates the risk of skin irritation and absorption. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3][4] | Protects against inhalation of harmful vapors or mists. |

Toxicological Information

References

-

2-Bromo-5-methylthiophene | C5H5BrS | CID 69831. PubChem. [Link]

-

This compound | C6H7BrS | CID 22729112. PubChem. [Link]

-

2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335. PubChem. [Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]

-

2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene | C10H8Br2S2 | CID 20981060. PubChem. [Link]

-

2-Bromothiophene | C4H3BrS | CID 13851. PubChem. [Link]

-

Section 5: Firefighting Measures. OSHA. [Link]

-

2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222. PubChem. [Link]

-

2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521. PubChem. [Link]

-

Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723. PubChem. [Link]

Sources

- 1. This compound | 62323-44-8 [chemicalbook.com]

- 2. This compound | C6H7BrS | CID 22729112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 2-Bromo-5-ethylthiophene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-5-ethylthiophene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the theoretical principles governing the solubility of this compound, outlines detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. The guide is structured to provide both a strong theoretical foundation and practical, actionable methodologies for laboratory applications.

Introduction to this compound

This compound is a substituted thiophene, a class of heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom.[1] Thiophene and its derivatives are significant building blocks in medicinal chemistry and materials science, valued for their unique physicochemical properties.[1][2] The structure of this compound, featuring a bromine atom and an ethyl group on the thiophene ring, dictates its polarity and, consequently, its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in chemical reactions, purification processes like crystallization and chromatography, and formulation development.[3]

Key Molecular Features Influencing Solubility:

-

Thiophene Ring: The aromatic thiophene core is relatively nonpolar.[4]

-

Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the overall lipophilicity of the molecule.

-

Bromo Group (-Br): The bromine atom is electronegative, introducing a degree of polarity, but its effect is often outweighed by the larger nonpolar scaffold.

Based on these features, this compound is anticipated to be a nonpolar to weakly polar molecule.

Theoretical Framework for Solubility

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The solubility of this compound in a given organic solvent is therefore dependent on the interplay of intermolecular forces between the solute and the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to exhibit high solubility in these solvents. The primary intermolecular interactions would be van der Waals forces, which are compatible with the nonpolar nature of the thiophene ring and the ethyl substituent. Thiophene itself is readily soluble in solvents like ether, benzene, and toluene.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Moderate to good solubility is expected in these solvents. While these solvents have dipole moments, they can also engage in van der Waals interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low solubility is anticipated in highly polar protic solvents, especially water. The parent compound, 2-ethylthiophene, has a very low water solubility of 0.292 mg/mL at 25°C.[5] The lack of functional groups capable of strong hydrogen bonding in this compound limits its ability to interact favorably with protic solvents.[1]

Experimental Determination of Solubility

The following section provides a detailed protocol for the qualitative and semi-quantitative determination of the solubility of this compound. This systematic approach allows researchers to classify the compound's solubility in a range of common laboratory solvents.

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, acetonitrile, methanol, ethanol)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Spatula

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation: In a small, clean, and dry test tube, accurately weigh approximately 25 mg of this compound.[6]

-

Solvent Addition: Add 0.75 mL of the chosen organic solvent to the test tube in three portions of 0.25 mL.[6]

-

Mixing: After each addition of the solvent, cap the test tube and vortex it vigorously for 30-60 seconds to facilitate dissolution.[6]

-

Observation: After the final addition and mixing, visually inspect the solution against a well-lit background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The solid does not appear to dissolve at all.[3]

-

-

Record Keeping: Meticulously record the observations for each solvent tested.

-

Temperature Considerations: For a more thorough analysis, the experiment can be repeated at different temperatures (e.g., elevated or cooled) to understand the temperature dependence of solubility. An increase in temperature generally increases the solubility of solids in liquids.[7]

Data Summary and Interpretation

The results from the experimental protocol can be compiled into a table for easy comparison and interpretation. This data will provide a practical solubility profile for this compound.

Table 1: Solubility Profile of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Experimental Observation |

| Nonpolar | Hexane | High | |

| Toluene | High | ||

| Diethyl Ether | High | ||

| Polar Aprotic | Ethyl Acetate | Moderate-High | |

| Acetone | Moderate | ||

| Acetonitrile | Moderate | ||

| Tetrahydrofuran (THF) | Moderate-High | ||

| Polar Protic | Methanol | Low | |

| Ethanol | Low | ||

| Water | Insoluble |

This table should be filled in by the researcher based on their experimental findings.

Interpretation of Results:

-

High solubility in nonpolar solvents would confirm the predominantly nonpolar character of this compound. This is valuable information for selecting solvents for chemical reactions or extraction processes.

-

Moderate solubility in polar aprotic solvents can be useful for applications where a degree of solvent polarity is required, such as in certain chromatographic separations.

-

Low solubility in polar protic solvents is important for purification steps like precipitation or crystallization. For example, a nonpolar solvent could be used to dissolve the compound, followed by the addition of a polar "anti-solvent" to induce crystallization.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. By understanding the underlying chemical principles and employing the outlined experimental protocols, researchers can effectively determine the solubility profile of this compound. This knowledge is essential for the successful design of synthetic routes, purification strategies, and formulation development in various scientific and industrial applications. The provided framework empowers researchers to generate reliable and actionable solubility data, a critical parameter in the practical application of this compound.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of Thiophene. (n.d.). Solubility of Things. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Ethylthiophene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-ethylthiophene

Abstract

2-Bromo-5-ethylthiophene is a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. Its unique electronic and structural characteristics, defined by the electron-rich thiophene ring, a reactive carbon-bromine bond at the C2 position, and an activating ethyl group at the C5 position, render it a versatile substrate for a multitude of organic transformations. This guide provides a comprehensive analysis of the reactivity and stability of this compound. We will delve into its synthetic pathway, explore its behavior in key palladium-catalyzed cross-coupling reactions and lithiation-based functionalizations, and discuss its overall stability and handling considerations. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Physicochemical Properties and Stability Profile

A foundational understanding of a reagent's physical properties and stability is paramount for its effective use in synthesis. This compound is a substituted thiophene that requires careful handling and storage to ensure its integrity.

Physical and Chemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrS | [1] |

| Molecular Weight | 191.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | ~80-82 °C at 15 mmHg | Inferred from similar compounds |

| Density | ~1.4-1.5 g/mL | Inferred from similar compounds |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, ether, acetone, toluene) | Inferred from similar compounds[2] |

Stability and Handling

While specific degradation kinetics for this compound are not extensively published, its stability can be inferred from data on analogous compounds like 2-bromothiophene.

-

Thermal Stability : 2-Bromo-5-alkylthiophenes are generally stable under normal laboratory conditions but should be protected from excessive heat to prevent potential decomposition or polymerization, especially if trace impurities are present. Distillation should be performed under reduced pressure.

-

Photochemical Stability : Thiophene derivatives can be sensitive to light.[3] It is best practice to store the compound in amber bottles or protected from light to prevent photochemical degradation or side reactions.

-

Chemical Stability : The compound is stable under neutral conditions. It is generally incompatible with strong oxidizing agents and strong bases, which can lead to degradation or unwanted reactions.[4] The C-Br bond is susceptible to nucleophilic attack and metal-halogen exchange, which forms the basis of its reactivity.

-

Storage : For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).

Synthesis of this compound

The most direct and regioselective synthesis of this compound involves the bromination of its precursor, 2-ethylthiophene. The ethyl group is an ortho-, para- director in electrophilic aromatic substitution. Since the C5 (para) position is sterically unhindered and electronically activated, bromination occurs with high regioselectivity at this site.

Synthetic Workflow

The synthesis is a two-step process starting from commercially available thiophene:

-

Friedel-Crafts Acylation: Thiophene is acylated with propionyl chloride to form 2-acetylthiophene.

-

Wolff-Kishner or Clemmensen Reduction: The ketone is reduced to yield 2-ethylthiophene.[5]

-

Regioselective Bromination: 2-ethylthiophene is then brominated, typically using N-Bromosuccinimide (NBS), to yield the final product.[6]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Bromination of 2-Ethylthiophene

Causality: This protocol uses N-Bromosuccinimide (NBS) as the brominating agent. NBS is preferred over elemental bromine (Br₂) for regioselectivity and safer handling. The reaction is performed in the dark to prevent radical side reactions initiated by light. Chloroform or carbon tetrachloride serves as an inert solvent.

-

Preparation : To a round-bottom flask equipped with a magnetic stirrer, add 2-ethylthiophene (1.0 eq.). Dissolve it in anhydrous chloroform.

-

Reagent Addition : Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction : Wrap the flask in aluminum foil to exclude light and allow the mixture to slowly warm to room temperature. Stir for 12-16 hours.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Work-up : Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Core Reactivity Profile

The reactivity of this compound is dominated by the carbon-bromine bond at the C2 position. This position is significantly more reactive than the C3 position in analogous thiophene derivatives for two primary reasons: the greater electropositive character of the C2 carbon and the higher acidity of the corresponding C2 proton, which facilitates lithiation.[8] The ethyl group at the C5 position is electron-donating, further activating the ring for certain reactions, but its primary role is often to enhance the solubility of resulting polymers or complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[9]

Causality: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. The initial and often rate-determining step, oxidative addition, is generally faster for 2-bromothiophenes compared to 3-bromothiophenes due to the electronic properties of the C2 position.[8] A base is required to activate the boronic acid for the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling This protocol is adapted from procedures for similar 2-bromo-5-alkylthiophenes.[10]

-

Setup : In a Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0 eq.).[10][11]

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[10]

-

Reaction : Heat the mixture to 80-90°C with vigorous stirring for 12-24 hours.

-

Monitoring : Follow the disappearance of the starting material using TLC or GC-MS.

-

Work-up : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify the residue by column chromatography on silica gel.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, proving invaluable for synthesizing stilbenes and cinnamates.[12]

Causality: Similar to the Suzuki coupling, the oxidative addition of the C-Br bond to the Pd(0) center is the initial step. The choice of base and ligand is critical to facilitate the β-hydride elimination and regenerate the active catalyst. High temperatures (120-140°C) are often necessary for aryl bromides.[8][13]

Representative Protocol: Heck Reaction

-

Setup : To a dry sealed tube or Schlenk flask, add this compound (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.2 eq.), a palladium source like Pd(OAc)₂ (1-2 mol%), a phosphine ligand such as P(o-tol)₃ (2-4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).[8][14]

-

Solvent Addition : Add an anhydrous, high-boiling solvent such as DMF or NMP under an inert atmosphere.

-

Reaction : Seal the vessel and heat the mixture to 120-140°C with stirring for 18-48 hours.

-

Work-up : Cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15]

Causality: This reaction uniquely employs a dual catalytic system of palladium and copper(I).[16] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between these two metal complexes precedes the final reductive elimination step. An amine base is used both to deprotonate the alkyne and as a solvent.

Representative Protocol: Sonogashira Coupling

-

Setup : To a Schlenk flask under argon, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI, 2-5 mol%).[16]

-

Solvent and Reagent Addition : Add a degassed amine solvent such as triethylamine or diisopropylamine. Then, add the terminal alkyne (1.1 eq.) via syringe.

-

Reaction : Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC. The reaction is often rapid, completing within a few hours.[17]

-

Work-up : Dilute the mixture with ether and filter through a pad of celite to remove the precipitated amine salts and catalyst residues.

-

Purification : Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Lithiation via Metal-Halogen Exchange

Metal-halogen exchange is an exceptionally fast and efficient method for converting the C-Br bond into a C-Li bond, creating a potent nucleophilic thienyllithium species.[18]

Causality: This reaction is an equilibrium process driven by the formation of a more stable organolithium reagent. The reaction of an arylbromide with an alkyllithium (like n-BuLi or t-BuLi) is favorable because the resulting aryllithium is more stable than the starting alkyllithium.[18] The reaction is performed at very low temperatures (-78°C) to prevent side reactions, such as attack on the thiophene ring itself.

Caption: Functionalization via lithium-halogen exchange.

Representative Protocol: Lithiation and Quenching

-

Setup : Add this compound (1.0 eq.) to a flame-dried, three-neck flask containing anhydrous THF under an argon atmosphere.

-

Lithiation : Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. Stir the mixture at -78°C for 1 hour. The rapid exchange forms the 2-lithiothiophene species.[19]

-

Quenching : Add a chosen electrophile (1.2 eq.). For example, bubble dry CO₂ gas through the solution to form the carboxylic acid, or add an aldehyde/ketone to form an alcohol.

-

Work-up : After stirring for an additional 1-2 hours at -78°C, slowly warm the reaction to room temperature and quench by the careful addition of saturated aqueous NH₄Cl.

-

Purification : Extract the product with an organic solvent, wash the combined organic layers, dry, concentrate, and purify as required (e.g., chromatography or recrystallization).

Conclusion

This compound stands out as a highly valuable and reactive intermediate. Its stability profile is robust under standard conditions, though care must be taken to protect it from heat, light, and strong oxidizing agents. The C2-bromo substituent provides a reliable handle for a host of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) and metal-halogen exchange for subsequent functionalization. The principles and protocols detailed in this guide underscore the compound's utility and provide a solid foundation for its application in the synthesis of complex organic materials and pharmaceutical targets.

References

- Zahoor, A. F., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 38.

-

Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102020631B - Synthetic method of 2-thiophene ethylamine.

-

Rasool, N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. ResearchGate. Retrieved from [Link]

- Feuerstein, M., et al. (2001). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Synthesis, 2001(10), 1563-1568.

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Jaafar, H. Z., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5214.

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Siegel, D. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

-

Patsnap. (n.d.). Process for synthesizing 2-thiopheneethanol and derivatives thereof. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromothiophene: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Lansky, A., et al. (2000). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 65(23), 7764-7772.

- Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.

-

Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]

-

ETH Zurich. (2019). OC II (FS 2019). Retrieved from [Link]

-

The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

- Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene.

-

University of Illinois. (n.d.). IDEALS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrothiophene. Retrieved from [Link]

-

Zhang, P., et al. (2021). Thiophene, 2‐Bromo‐5‐methyl‐. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C6H7BrS | CID 22729112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 17. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 18. ethz.ch [ethz.ch]

- 19. joss.tcnj.edu [joss.tcnj.edu]

A Researcher's Guide to Procuring High-Purity 2-Bromo-5-ethylthiophene for Advanced Synthesis

Introduction: The Strategic Importance of 2-Bromo-5-ethylthiophene in Modern Chemistry

This compound (CAS No. 62323-44-8) is a substituted thiophene derivative that has emerged as a critical building block in the fields of pharmaceutical development and materials science.[1] Its unique molecular architecture, featuring a reactive bromine atom at the 2-position and an ethyl group at the 5-position of the thiophene ring, makes it an exceptionally versatile intermediate. The bromine atom serves as a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are fundamental to constructing the complex molecular frameworks required for novel drug candidates and advanced organic electronic materials like conjugated polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

For researchers and drug development professionals, the procurement of this reagent is a critical first step that dictates the efficiency, reproducibility, and success of a synthetic campaign. The purity of the starting material is paramount; trace impurities can lead to unpredictable reaction outcomes, decreased yields, and complex purification challenges downstream. This guide provides an in-depth technical overview for navigating the commercial supplier landscape, qualifying vendors, verifying material purity, and ensuring the proper handling of high-purity this compound.

Supplier Qualification: A Framework for Ensuring Quality

Selecting a commercial supplier for a critical reagent extends beyond merely comparing price and availability. A rigorous qualification process is necessary to mitigate risks associated with material quality and supply chain reliability. For a specialized intermediate like this compound, where high purity is non-negotiable, the following criteria should form the basis of your evaluation.

Core Pillar 1: Documentation and Transparency

The most crucial piece of documentation is the Certificate of Analysis (CoA) . A comprehensive CoA is a hallmark of a reputable supplier. It should not just state a purity value but also specify the analytical method used for its determination (e.g., GC, HPLC, NMR) and provide data confirming the compound's identity (e.g., NMR, IR spectra). Always request a lot-specific CoA before purchase. An example CoA for a similar brominated thiophene derivative shows a purity of 99.92% as determined by Gas Chromatography (GC), which is the level of detail to expect.[2]

Core Pillar 2: Analytical Capability

Inquire about the supplier's in-house quality control (QC) capabilities. Do they rely solely on a single method, or do they employ orthogonal techniques to build a complete purity profile? Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) is essential for non-volatile contaminants, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can reveal impurities that are structurally related to the main compound.

Core Pillar 3: Consistency and Reputation

Evaluate the supplier's history and reputation within the scientific community. Established suppliers like MilliporeSigma (Merck), Thermo Fisher Scientific, and Tokyo Chemical Industry (TCI) often have robust quality management systems that ensure batch-to-batch consistency.

The following diagram illustrates a logical workflow for the procurement and quality control of this compound, ensuring that only qualified material enters the laboratory workflow.

Commercial Supplier Landscape

The availability and specifications of this compound can vary between suppliers. The table below summarizes offerings from prominent chemical vendors for this compound and structurally similar, relevant thiophene derivatives, providing a comparative snapshot for researchers.

| Supplier | Compound Name | CAS Number | Advertised Purity | Analytical Data Provided |

| MilliporeSigma (Merck) | This compound | 62323-44-8 | Not specified on summary page | Product page available[3] |

| MilliporeSigma (Aldrich) | 2-Bromo-5-methylthiophene | 765-58-2 | 95% | CoA available for lots[4] |

| Thermo Scientific | Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7 | ≥98.5% (GC) | Specification Sheet[5] |

| TCI America | Ethyl 5-Bromothiophene-2-carboxylate | 5751-83-7 | >98.0% (GC) | Product Specification[6][7] |

| Chem-Impex | 2-Bromo-5-(2-ethylhexyl)thiophene | 925899-21-4 | ≥ 98% (GC) | Product Specification[8] |

| MedChemExpress | 5-Bromothiophene-2-carbaldehyde | 4701-17-1 | 99.92% (GC) | Certificate of Analysis[2] |

Note: This table is illustrative. Researchers should always verify current specifications directly with the supplier for the specific lot they intend to purchase.

Independent Purity Verification: A Protocol for GC-MS Analysis

While a supplier's CoA provides a critical data point, independent verification is a cornerstone of good scientific practice. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound. It separates components of a mixture and provides mass data to aid in their identification.

Objective:

To determine the percent purity of a commercial sample of this compound and identify any potential impurities.

Materials & Equipment:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

-

Volumetric flasks (10 mL) and micropipettes

-

GC vials with septa

-

Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

-

Capillary Column suitable for aromatic compounds (e.g., Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately prepare a stock solution by dissolving ~10 mg of this compound in 10 mL of GC-grade dichloromethane in a volumetric flask. This creates a solution of approximately 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Transfer an aliquot of the solution into a 2 mL GC vial and cap securely.

-

-

Instrument Setup (Example Conditions):

-

GC System: Agilent Intuvo 9000 GC or equivalent.[9]

-

Inlet: Split/Splitless, run in split mode with a ratio of 50:1. Set temperature to 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line: 280 °C.

-

MS Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

-

MS Quadrupole: 150 °C.

-

Scan Range: 40-450 m/z.

-

-

Data Acquisition & Analysis:

-

Inject the prepared sample onto the GC-MS system.

-

Acquire the total ion chromatogram (TIC). The main peak should correspond to this compound.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

For each significant impurity peak, analyze the corresponding mass spectrum. Compare the fragmentation pattern to spectral libraries (e.g., NIST) to tentatively identify the impurity. The presence of two major peaks of nearly equal intensity separated by ~2 Da is characteristic of a single bromine atom.

-

Safe Handling and Storage

Proper handling and storage are crucial to maintain the purity and integrity of this compound and to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage Conditions: Store the compound in a tightly sealed container, protected from light. Many suppliers recommend refrigeration (2-8°C). The area should be dry and well-ventilated.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Application in Synthesis: Suzuki Cross-Coupling

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10] This reaction is a powerful tool for synthesizing biaryl and substituted aromatic systems prevalent in pharmaceuticals.

The diagram below illustrates the catalytic cycle for a typical Suzuki coupling reaction involving this compound.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition with this compound. This is followed by transmetalation with an organoboron species (formed from a boronic acid and a base), and the cycle concludes with reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst. The success of this intricate process is highly dependent on the purity of the starting brominated thiophene.

References

-

2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335. PubChem. Available at: [Link]

-

Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723. PubChem. Available at: [Link]

-

Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. Available at: [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Semantic Scholar. Available at: [Link]

-

Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS | Request PDF. ResearchGate. Available at: [Link]

-

2,5-Dibromo-3-methylthiophene, 1 X 5 g (716375-5G). Alkali Scientific. Available at: [Link]

-

2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222. PubChem. Available at: [Link]

-

2-Bromo-5-methylthiophene | C5H5BrS | CID 69831. PubChem. Available at: [Link]

-

2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene | C10H8Br2S2 | CID 11218554. PubChem. Available at: [Link]

-

CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. Available at: [Link]

-

Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. PubMed. Available at: [Link]

Sources

- 1. 2-Bromo-5-nitrothiophene 97 13195-50-1 [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - [sigmaaldrich.com]

- 4. 2-溴-5-甲基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. B22355.03 [thermofisher.com]

- 6. 5-ブロモチオフェン-2-カルボン酸エチル | Ethyl 5-Bromothiophene-2-carboxylate | 5751-83-7 | 東京化成工業株式会社 [tcichemicals.com]

- 7. Ethyl 5-Bromothiophene-2-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. chemimpex.com [chemimpex.com]

- 9. agilent.com [agilent.com]

- 10. 2-Acetyl-5-bromothiophene | 5370-25-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

An In-Depth Technical Guide to the Theoretical Electronic Structure of 2-Bromo-5-ethylthiophene

Foreword for the Modern Researcher

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, prized for their unique electronic characteristics and their ability to function as bioisosteres of benzene rings.[1][2] The introduction of substituents onto the thiophene ring, such as the bromo and ethyl groups in 2-Bromo-5-ethylthiophene, precisely modulates its electronic properties, thereby influencing its reactivity, stability, and potential as a pharmacophore or an organic electronic material.[2][3] This guide provides a comprehensive theoretical framework for understanding the electronic structure of this compound, leveraging computational quantum chemistry methods to offer insights valuable to researchers, scientists, and drug development professionals. Our focus is not merely on the results but on the underlying causality of the computational choices and the interpretation of the electronic data in a manner that is both scientifically rigorous and practically applicable.

The Rationale for Theoretical Investigation: Why Computational Chemistry?

Before embarking on any synthesis or experimental analysis, a theoretical investigation of a molecule's electronic structure provides a powerful predictive lens. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), allow us to:

-

Predict Reactivity: By identifying the regions of highest and lowest electron density, we can anticipate how the molecule will interact with electrophiles and nucleophiles.[4]

-

Understand Spectroscopic Properties: Theoretical calculations can predict electronic transitions, which can be correlated with experimental UV-Vis spectra.[5]

-

Elucidate Structure-Activity Relationships (SAR): By understanding how the bromo and ethyl substituents influence the electronic landscape of the thiophene ring, we can make informed decisions in the design of new derivatives with desired properties.[2]

-

Guide Experimental Design: Computational insights can help in designing more efficient synthetic routes and in interpreting experimental data.

Methodological Deep Dive: A Self-Validating Computational Protocol

The choice of computational methodology is critical for obtaining accurate and reliable results. Our approach is grounded in established practices for organic molecules, ensuring a self-validating system where the theoretical framework is appropriate for the chemical questions being asked.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For molecules of this size, DFT offers an optimal balance between computational cost and accuracy. We select the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects in organic systems.[4] This is paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility to describe the electron distribution around all atoms, including the diffuse functions (++) important for anions and the polarization functions (d,p) crucial for accurately describing bonding.[4][6]

Computational Workflow: From Geometry to Electronic Properties

The theoretical investigation follows a logical and systematic progression, as outlined in the workflow diagram below. Each step builds upon the previous one, ensuring a comprehensive analysis of the electronic structure.

Caption: A typical DFT-based workflow for the theoretical analysis of an organic molecule's electronic structure.

Step-by-Step Experimental (Computational) Protocol

-

Structure Generation: A 2D representation of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The initial 3D structure is optimized using the B3LYP/6-311++G(d,p) level of theory in a quantum chemistry software package like Gaussian.[4][7] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).[6]

-

Electronic Property Calculations:

-

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file.[8]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize electrophilic and nucleophilic sites.[8]

-

UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and generate a simulated UV-Vis spectrum.[9]

-

Unveiling the Electronic Landscape of this compound

The electronic structure of this compound is a direct consequence of the interplay between the electron-rich thiophene ring and its substituents.[1][2]

Frontier Molecular Orbitals: The Heart of Reactivity

The HOMO and LUMO, collectively known as the frontier molecular orbitals (FMOs), are key to understanding a molecule's reactivity and electronic properties.[8]

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. In substituted thiophenes, the HOMO is typically a π-orbital delocalized across the thiophene ring and influenced by the substituents.[10] The electron-donating ethyl group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

-